Product packaging for 3-Phenyl-2-(phenylsulfanyl)quinoline(Cat. No.:CAS No. 339013-75-1)

3-Phenyl-2-(phenylsulfanyl)quinoline

Cat. No.: B2762637
CAS No.: 339013-75-1
M. Wt: 313.42
InChI Key: WWXGBZGMCVMZEC-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Quinoline (B57606) Core Structure in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of chemical sciences. First isolated from coal tar in 1834, quinoline itself laid the foundation for a vast class of compounds that have become indispensable in both nature and synthetic chemistry. core.ac.uk The historical significance of the quinoline core is deeply rooted in medicinal chemistry, most notably through quinine, an alkaloid extracted from the bark of the Cinchona tree. nih.gov Quinine was the first effective treatment for malaria and remains a crucial lead compound in the development of antimalarial drugs, including chloroquine (B1663885) and mefloquine. mdpi.com

Beyond its role in combating malaria, the quinoline nucleus is a "privileged scaffold," meaning it is a structural framework that can bind to a wide range of biological targets, leading to diverse pharmacological activities. researchgate.net Quinoline derivatives have been successfully developed as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. nih.govmdpi.com This broad spectrum of activity is attributed to the unique electronic properties of the quinoline ring system, its ability to intercalate with DNA, and its capacity for modification at various positions to fine-tune its biological and physical properties. nih.govresearchgate.net The development of synthetic methodologies to construct the quinoline ring, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, has been pivotal, enabling chemists to create extensive libraries of derivatives for drug discovery and materials science applications. researchgate.netresearchgate.net

Importance of Thioether Linkages in Organic Chemistry and Heterocyclic Systems

The thioether linkage (C-S-C) is a fundamental functional group in organic chemistry, valued for its unique reactivity and presence in numerous biologically active molecules. Unlike their oxygen-containing ether analogues, thioethers possess distinct properties stemming from the larger size and greater polarizability of the sulfur atom. Sulfur's ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone) allows for a wide range of chemical transformations, making thioethers versatile intermediates in organic synthesis. nih.gov

In heterocyclic systems, the introduction of a thioether, particularly an aryl thioether (phenylsulfanyl) group, can significantly influence the molecule's chemical and biological profile. The sulfur atom can modulate the electronic properties of the heterocyclic ring and provide an additional site for metabolic transformations. Thioether-containing compounds are prevalent in pharmaceuticals and agrochemicals. researchgate.net For instance, research into quinoline derivatives bearing thioether groups has been driven by the search for new therapeutic agents. Studies have shown that quinoline thioethers can exhibit potent antifungal and antitrypanosomal activity, highlighting the synergistic potential of combining the quinoline scaffold with a thioether linkage. nih.govnih.gov The synthesis of these molecules often involves the reaction of a halogenated quinoline with a thiolate, a robust and widely used method for C-S bond formation. nih.gov

Structural Features and Nomenclature of 3-Phenyl-2-(phenylsulfanyl)quinoline

This compound is a polysubstituted aromatic heterocycle built upon the quinoline core. Its structure is defined by the specific placement of two key substituents: a phenyl group (-C₆H₅) and a phenylsulfanyl group (-S-C₆H₅), also known as a phenylthio group.

According to the standard IUPAC nomenclature for quinoline, the numbering of the bicyclic system begins at the nitrogen atom (position 1) and proceeds around the pyridine ring first, before continuing to the benzene ring. Following this system:

The phenylsulfanyl group is attached to carbon atom 2 of the quinoline ring.

The phenyl group is attached to the adjacent carbon atom, position 3.

This arrangement results in a sterically crowded environment around the nitrogen-containing portion of the quinoline ring. The molecule is composed entirely of carbon, hydrogen, nitrogen, and sulfur.

Below is a data table summarizing the key identifiers and properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₂₁H₁₅NS
Molecular Weight 313.42 g/mol
CAS Number 339013-75-1
Canonical SMILES C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N=C2)C4=CC=CC=C4

Data sourced from publicly available chemical databases. bldpharm.com

Scope of Academic Research and Objectives for Investigating this compound

While extensive research has been conducted on the quinoline scaffold and various thioether derivatives, academic investigation into the specific compound this compound is still an emerging area. The primary objectives for studying this molecule are rooted in the exploration of new chemical space for therapeutic applications, leveraging the known bioactivities of its constituent parts.

The scope of research on this compound logically includes:

Synthetic Methodology: Developing efficient and high-yield synthetic routes to access this compound and its analogues. This could involve multi-component reactions or cross-coupling strategies to build the substituted quinoline core.

Biological Screening: A major objective is to evaluate the compound's biological activity. Based on closely related structures, the primary areas of interest would be antifungal, antibacterial, and antiparasitic screening. nih.govnih.gov For example, N-alkylated 3-(phenylthio)quinolinium salts have demonstrated significant potency against opportunistic fungal pathogens. nih.gov Therefore, this compound serves as a key neutral precursor and a target molecule in its own right for comparison.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the phenyl ring at position 3 or the phenylsulfanyl ring at position 2 affect biological activity. This allows for the rational design of more potent and selective derivatives.

Physicochemical and Spectroscopic Characterization: Thoroughly documenting the compound's properties, including its physical state, solubility, and spectroscopic signatures (NMR, IR, Mass Spectrometry), is essential for its identification and quality control. acs.orgnih.gov

The overarching goal is to determine if the unique combination of the quinoline core, the C-3 phenyl group, and the C-2 phenylsulfanyl group can lead to novel compounds with useful properties, particularly in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15NS B2762637 3-Phenyl-2-(phenylsulfanyl)quinoline CAS No. 339013-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2-phenylsulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NS/c1-3-9-16(10-4-1)19-15-17-11-7-8-14-20(17)22-21(19)23-18-12-5-2-6-13-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXGBZGMCVMZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Quinoline Thioether Formation and Transformation

Elucidation of Reaction Intermediates

The formation of the C-S bond in 3-Phenyl-2-(phenylsulfanyl)quinoline, particularly through modern synthetic methods like photoredox catalysis, involves a series of transient, highly reactive intermediates. Elucidating these species is key to understanding the reaction pathway.

Thiyl radicals (RS•) are versatile and key intermediates in the formation of thioethers via radical pathways. mdpi.comnih.gov In the synthesis of this compound from precursors like thiophenol or diphenyl disulfide, the phenylsulfanyl radical (PhS•) is a central reactive species. This radical is typically generated through a single-electron transfer (SET) process or homolytic cleavage. mdpi.com For instance, in a photocatalytic cycle, an excited photocatalyst can oxidize thiophenolate (PhS⁻) or reduce diphenyl disulfide to generate the thiyl radical. These sulfur-centered radicals are widely employed in chemical synthesis for initiating carbocyclization cascades and for alkene and alkyne hydrothiolation. mdpi.comnih.gov

Visible-light photoredox catalysis provides a powerful method for generating aryl radical cations from electron-rich arenes under mild conditions. beilstein-journals.org In the context of this compound synthesis, an arene precursor (such as a substituted quinoline (B57606) or phenyl derivative) can undergo a SET event with an excited, strongly oxidizing photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbpy)]PF6). beilstein-journals.org This electron transfer results in the formation of a highly reactive aryl radical cation. This intermediate is electrophilic and can readily engage in coupling reactions. The subsequent step in the mechanism often involves a radical-radical cross-coupling between this aryl radical cation and the previously formed thiyl radical to construct the target C-S bond. beilstein-journals.org

While radical pathways are common, C-S bond formation can also proceed through ionic mechanisms involving sulfonium (B1226848) intermediates. In reactions analogous to the Pummerer reaction, a sulfoxide (B87167) can be activated by an electrophile, leading to the formation of a sulfonium ion. acs.org For aromatic systems, this can lead to an "interrupted Pummerer reaction," where the sulfonium salt is a stable intermediate. acs.org In the synthesis of aryl sulfides, a sulfonium intermediate can be formed, which then undergoes nucleophilic attack by an arene to form the C-S bond. While less common in direct thioetherification of quinolines with thiols, this pathway becomes relevant when using sulfoxide-based reagents or under specific electrophilic activation conditions.

Kinetic Studies and Rate-Limiting Steps

Detailed kinetic studies specifically for the formation of this compound are not extensively documented. However, based on analogous photocatalytic C-S coupling reactions, several steps could be rate-limiting. In a typical photoredox cycle, the initial SET from the substrate (arene or thiolate) to the excited photocatalyst can be the rate-determining step. This is governed by the redox potentials of the involved species and the lifetime of the photocatalyst's excited state.

Influence of Catalytic Systems on Reaction Pathways and Selectivity

The choice of catalyst is paramount in directing the reaction pathway and controlling the chemo- and regioselectivity of quinoline functionalization. Different catalytic systems operate via distinct mechanisms, leading to varied outcomes.

Visible-light photoredox catalysts, such as iridium and ruthenium complexes, are highly effective for generating radical intermediates under mild conditions. beilstein-journals.orgbeilstein-journals.org The selectivity in these systems is governed by the electronic properties of the substrates and the redox potentials of the catalyst. For instance, the use of a strongly oxidizing photocatalyst can favor the formation of an aryl radical cation from an electron-rich arene. beilstein-journals.org

Transition-metal catalysis, using metals like copper, palladium, or gold, offers alternative pathways. nih.govnih.gov Copper-catalyzed C-S bond formation, for example, often proceeds via a mechanism involving oxidative addition of an aryl halide to a Cu(I) species, followed by reaction with a thiolate and subsequent reductive elimination. nih.gov Gold catalysts can be employed in the synthesis of thioquinolines from thiourea (B124793) derivatives through an unprecedented aromatization process. nih.gov These non-radical pathways can offer different selectivity patterns compared to photoredox methods.

Catalytic SystemTypical CatalystMechanism TypeKey Features
Visible-Light Photoredox[Ir(ppy)3], [Ru(bpy)3]2+Radical (SET)Mild conditions; high functional group tolerance; controlled by redox potentials.
Copper CatalysisCuI, Cu2OIonic/OrganometallicRequires pre-functionalized arenes (e.g., aryl halides); classic cross-coupling. nih.gov
Palladium CatalysisPd(OAc)2 with ligandsOrganometallicVersatile for cross-coupling; often requires specific ligands to control reactivity.
Gold Catalysis[AuCl(PPh3)]/AgOTfIonic (Rearrangement)Unique reactivity for specific substrates, such as rearrangements of benzothiazines. nih.gov
Iron PhotocatalysisFeCl3Radical (SET)Inexpensive and earth-abundant metal; can be used for Minisci-type reactions. mdpi.com

Solvent and Additive Effects on Reaction Mechanisms

Solvents and additives can exert a profound influence on reaction mechanisms, rates, and selectivity, a factor that is particularly significant in radical chemistry. canada.carsc.org

The choice of solvent can alter the stability of charged intermediates, such as radical ions. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are common in photoredox catalysis as they can dissolve the catalyst and substrates while stabilizing the charged species formed during single-electron transfer events. The polarity and hydrogen-bonding capability of a solvent can impact the kinetics of radical reactions. nih.gov

Additives often play a crucial role in the catalytic cycle or in modulating the reactivity of the substrates.

Oxidants/Reductants: In many photoredox cycles, a terminal oxidant (e.g., ammonium (B1175870) persulfate) or reductant is required to regenerate the ground state of the photocatalyst, thus ensuring catalytic turnover. beilstein-journals.org

Acids/Bases: The addition of an acid or base can dramatically alter selectivity. For example, in Minisci-type reactions on quinolines, the reaction conditions (acidic vs. basic) can completely switch the regioselectivity of alkylation. mdpi.com Protonation of the quinoline nitrogen makes the ring more electron-deficient and susceptible to nucleophilic radical attack, while a base can deprotonate a thiol to form a more nucleophilic thiolate, which is easier to oxidize.

FactorExamplePotential Effect on Mechanism
Solvent PolarityAcetonitrile (polar) vs. Dioxane (non-polar)Stabilizes or destabilizes charged intermediates like radical cations/anions; affects catalyst solubility and stability. canada.ca
Additive (Base)K2CO3, Et3NDeprotonates thiols to form thiolates, increasing nucleophilicity and facilitating oxidation to thiyl radicals.
Additive (Acid)Trifluoroacetic Acid (TFA)Protonates the quinoline nitrogen, activating the ring towards nucleophilic radical attack and altering regioselectivity. mdpi.com
Additive (Oxidant)(NH4)2S2O8Acts as a terminal oxidant to regenerate the photocatalyst in an oxidative quenching cycle. beilstein-journals.org

Stereochemical Control and Diastereoselectivity in Thioether Formation

A comprehensive review of publicly available scientific literature and chemical databases reveals a lack of specific research focused on the stereochemical control and diastereoselectivity in the formation of this compound. This is primarily because the molecule itself, in its parent form, is achiral and does not possess stereocenters.

Stereochemical control and diastereoselectivity are concepts that apply to chemical reactions that involve the formation or interaction of stereoisomers. For these principles to be relevant in the synthesis of this compound, certain conditions would need to be met, such as:

The presence of pre-existing chiral centers in the reactants.

The creation of one or more new stereocenters during the thioether formation.

The use of chiral catalysts or reagents that could induce enantioselectivity.

Sufficient steric hindrance from bulky substituents on the phenyl or quinoline rings to create stable atropisomers (stereoisomers arising from restricted rotation around a single bond).

Currently, there are no published studies detailing such conditions for this specific compound. Research on stereoselective quinoline synthesis tends to focus on systems where a chiral center is introduced, such as in the synthesis of tetrahydroquinolines, or on molecules where significant substitution creates a stable chiral axis (atropisomerism), which is not a known feature of the unsubstituted this compound.

Consequently, detailed research findings, mechanistic data, and data tables concerning the diastereoselectivity of its formation are not available in the current body of scientific literature.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound “this compound” are not available. While extensive research exists for the broader class of quinoline derivatives, including various computational analyses, the specific data required to populate the requested article sections for this particular compound could not be located.

Studies on related quinoline structures often include Density Functional Theory (DFT) calculations to analyze electronic properties, Frontier Molecular Orbitals (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) surfaces to predict reactivity. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netrsc.org Similarly, Molecular Dynamics (MD) simulations are sometimes employed to understand the dynamic behavior of quinoline-based compounds in biological systems. nih.gov

However, without specific studies on this compound, providing an accurate and scientifically valid article that adheres to the strict, sole focus of the request is not possible. Generating content would require extrapolating data from different, albeit related, molecules, which would be scientifically unsound and constitute a misrepresentation of the available evidence. Therefore, the requested article cannot be generated at this time due to the absence of specific research data for "this compound."

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations

Conformational Analysis and Dynamic Behavior in Different Environments

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the three-dimensional structure and flexibility of molecules like 3-Phenyl-2-(phenylsulfanyl)quinoline. nih.govrsc.org Conformational analysis aims to identify the most stable arrangement of atoms in a molecule, known as the global minimum energy conformation, as well as other low-energy conformers. This is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

For quinoline (B57606) derivatives, DFT calculations are employed to optimize the molecular geometry and determine various structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govbohrium.com These calculations can be performed in the gas phase or with the inclusion of solvent models to simulate the behavior of the molecule in different environments, such as in a nonpolar solvent like benzene (B151609) or a polar solvent like water. nih.gov The choice of the functional and basis set, for instance, B3LYP/6-311G(d,p), is critical for obtaining accurate results. nih.gov

The dynamic behavior of this compound can be studied through techniques like molecular dynamics simulations. These simulations would track the movement of atoms over time, providing insights into the flexibility of the molecule and the rotational barriers around single bonds, such as the bonds connecting the phenyl and phenylsulfanyl groups to the quinoline core.

Furthermore, theoretical studies often involve the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For similar quinoline derivatives, these computational approaches have been used to understand their electronic properties and reactivity. nih.govrsc.org

Adsorption Mechanism Modeling on Surfaces

Understanding the interaction of this compound with various surfaces is important for applications in areas such as materials science and environmental chemistry. Computational modeling provides a molecular-level understanding of the adsorption mechanisms. DFT calculations can be used to model the adsorption of quinoline derivatives on different surfaces, such as metal surfaces (e.g., Pt(111), Pd(111), and Rh(111)) and soil minerals. nih.govdtu.dk

These studies typically investigate various possible adsorption sites and orientations of the molecule on the surface to determine the most stable adsorption configuration. Key parameters that are calculated include the adsorption energy, which indicates the strength of the interaction, and the geometry of the adsorbed molecule. nih.gov For instance, studies on quinoline adsorption on metal surfaces have shown that the molecule often prefers to adsorb in a flat orientation, interacting with the surface through its aromatic rings. nih.gov

The nature of the interaction can be further elucidated by analyzing the electronic structure of the adsorbate-surface system. This includes examining the charge transfer between the molecule and the surface and analyzing the projected density of states (PDOS) to understand the orbital interactions. nih.govbwise.kr The presence of the sulfur atom and the phenyl groups in this compound would likely play a significant role in its adsorption behavior, potentially leading to specific interactions with surface atoms.

Modeling the adsorption in different environments, such as in the presence of a solvent, can also be performed to provide a more realistic description of the adsorption process. nih.gov Thermodynamic parameters like Gibbs free energy, enthalpy, and entropy of adsorption can also be calculated to determine the spontaneity and nature of the adsorption process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For quinoline derivatives, 2D and 3D-QSAR models have been developed to guide the design of new compounds with enhanced activities, such as anticancer or antimicrobial properties. nih.govrsc.org

In a typical QSAR study, a dataset of molecules with known activities is used. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be classified into different categories, such as constitutional, topological, electronic, and steric descriptors. nih.gov

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a QSAR model that correlates the descriptors with the biological activity. researchgate.net The predictive power of the model is assessed using various validation techniques, such as cross-validation and external validation. nih.gov

For this compound, a QSAR study would involve synthesizing and testing a series of analogues with variations in the substituents on the phenyl and quinoline rings. The resulting model could identify key structural features that are important for a specific biological activity. For example, the model might reveal that electron-withdrawing groups at a certain position increase activity, while bulky groups at another position decrease it. This information provides valuable design principles for the development of new, more potent compounds.

In Silico Studies of Molecular Interactions (e.g., enzyme binding mechanisms)

In silico techniques, particularly molecular docking, are widely used to study the interactions between a small molecule like this compound and a biological target, typically a protein or enzyme. amazonaws.comorientjchem.org These studies are crucial in drug discovery for predicting the binding mode and affinity of a ligand to its receptor.

The process of molecular docking involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. nih.gov The results provide insights into the plausible binding poses of the ligand and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. rsc.orgnih.gov

Numerous studies have reported the molecular docking of quinoline derivatives into the active sites of various enzymes. For instance, quinoline derivatives have been investigated as potential inhibitors of enzymes like DNA gyrase and human carbonic anhydrase. nih.govchula.ac.th The docking results help to rationalize the observed biological activities and guide the structural modification of the ligands to improve their binding affinity and selectivity.

For this compound, molecular docking studies could be performed on a range of potential enzyme targets to explore its possible mechanisms of action. The binding energy and the interaction pattern with key amino acid residues in the active site would be analyzed to predict its inhibitory potential. orientjchem.orgnih.gov Molecular dynamics simulations can further be employed to assess the stability of the predicted ligand-protein complex over time. nih.gov

Spectroscopic and Structural Elucidation of 3 Phenyl 2 Phenylsulfanyl Quinoline

Electronic Absorption and Emission SpectroscopyInformation regarding the UV-Vis absorption and emission spectra of 3-Phenyl-2-(phenylsulfanyl)quinoline, which would describe its electronic transition properties, was not found.

Without access to primary or secondary research detailing the experimental characterization of this compound, it is not possible to generate the scientifically accurate and detailed article as requested.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic and heteroaromatic systems like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum provides valuable information about the conjugated system of the molecule.

Table 1: Expected Electronic Transitions for this compound

Type of Transition Involved Orbitals Expected Spectral Region
π → π* π bonding to π anti-bonding Ultraviolet-Visible

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule, specifically its ability to emit light after being electronically excited. This phenomenon is highly sensitive to the molecular structure and environment. For a molecule like this compound, the presence of extended aromatic systems suggests the potential for fluorescence.

Upon excitation at a wavelength corresponding to an absorption band, the molecule is promoted to an excited singlet state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.

Detailed experimental data on the fluorescence emission maximum, quantum yield, and Stokes shift for this compound are not extensively reported. However, the photophysical properties of quinoline (B57606) derivatives are an active area of research, with many exhibiting significant fluorescence. The emission properties would be influenced by the rigidity of the molecule and the nature of the substituents. The phenyl and phenylsulfanyl groups can affect the energy of the excited state and the rates of radiative and non-radiative decay pathways, thereby influencing the fluorescence intensity and lifetime.

Table 2: Key Photophysical Parameters in Fluorescence Spectroscopy

Parameter Description
Emission Maximum (λem) The wavelength at which the fluorescence intensity is highest.
Quantum Yield (Φf) The ratio of photons emitted to photons absorbed.

X-ray Single-Crystal Diffraction for Definitive Molecular Geometry and Conformation

A successful single-crystal X-ray diffraction analysis of this compound would reveal the planar or non-planar nature of the quinoline ring system, the rotational angles of the phenyl and phenylsulfanyl substituents with respect to the quinoline core, and the intermolecular interactions, such as π-π stacking or C-H···π interactions, that govern the crystal packing. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

As of the current literature survey, a publicly available crystal structure for this compound has not been identified. Therefore, specific crystallographic data such as the crystal system, space group, and unit cell dimensions cannot be provided at this time.

Table 3: Information Obtainable from X-ray Single-Crystal Diffraction

Parameter Significance
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions Defines the size and shape of the repeating unit in the crystal.
Atomic Coordinates Provides the precise position of each atom in the unit cell.
Bond Lengths & Angles Reveals the molecular geometry.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

For this compound, with a molecular formula of C21H15NS, the theoretical elemental composition can be calculated. An experimental elemental analysis would involve the combustion of a small, pure sample of the compound and the quantitative determination of the resulting combustion products (CO2, H2O, N2, and SO2). The experimentally determined percentages should closely match the calculated values to confirm the purity and elemental composition of the sample.

While specific experimental findings from an elemental analysis of this compound are not detailed in the available literature, the expected theoretical values provide a benchmark for its verification.

Table 4: Theoretical Elemental Composition of this compound (C21H15NS)

Element Symbol Atomic Mass Molar Mass ( g/mol ) Calculated Percentage (%)
Carbon C 12.01 313.42 80.48
Hydrogen H 1.01 313.42 4.82
Nitrogen N 14.01 313.42 4.47

Chemical Reactivity and Advanced Transformations

Oxidation Reactions of the Thioether Moiety

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, allowing for the synthesis of derivatives with modified electronic and steric properties.

The thioether linkage in 3-Phenyl-2-(phenylsulfanyl)quinoline can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This transformation is a common strategy in organic synthesis to modulate the properties of sulfur-containing molecules. mdpi.com

The oxidation of sulfides to sulfoxides is a fundamental reaction, and various reagents have been developed for this purpose. mdpi.com Hydrogen peroxide is considered an environmentally friendly oxidant for this transformation. nih.gov The selective oxidation of sulfides to sulfoxides, without over-oxidation to sulfones, can be achieved by carefully controlling reaction conditions such as temperature and the amount of oxidant. mdpi.comnih.gov For instance, the use of hydrogen peroxide in glacial acetic acid has been shown to be a highly selective method for converting sulfides to sulfoxides in excellent yields. nih.gov

Further oxidation of the sulfoxide intermediate leads to the formation of the corresponding sulfone. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) are commonly employed for this step. organic-chemistry.org Niobium carbide has been identified as an efficient catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org The conversion to sulfones significantly alters the geometry and electronic nature of the sulfur linkage, transitioning it from a bent, electron-donating thioether to a tetrahedral, strongly electron-withdrawing sulfonyl group.

The table below summarizes the oxidation products of this compound.

Starting MaterialProductOxidation State of SulfurTypical Reagent
This compound3-Phenyl-2-(phenylsulfinyl)quinoline+2 (Sulfoxide)H₂O₂ / Acetic Acid nih.gov
This compound3-Phenyl-2-(phenylsulfonyl)quinoline+4 (Sulfone)m-CPBA, KMnO₄ organic-chemistry.org

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) and Phenyl Rings

The aromatic rings of this compound are subject to both electrophilic and nucleophilic substitution reactions, although the reactivity of each ring is influenced by the substituents present.

In quinoline itself, electrophilic aromatic substitution (EAS) typically occurs on the benzene (B151609) ring (carbocyclic ring), which is more activated than the pyridine (B92270) ring (heterocyclic ring). researchgate.net The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. researchgate.net Therefore, reactions like nitration or sulfonation are expected to occur at the 5- and 8-positions of the quinoline nucleus. researchgate.net The presence of the phenyl and phenylsulfanyl groups at positions 3 and 2, respectively, will further influence the regioselectivity of these reactions through their electronic and steric effects.

Conversely, nucleophilic aromatic substitution (NAS) on the quinoline system preferentially occurs on the electron-deficient pyridine ring, typically at the 2- or 4-positions. researchgate.net Since the 2-position is already substituted in this compound, nucleophilic attack might be directed to the 4-position. The phenylsulfanyl group, being a potential leaving group under certain conditions, could also be displaced by a strong nucleophile.

The phenyl rings (the one at the 3-position and the one on the sulfur atom) can also undergo electrophilic substitution. The directing effects of the quinoline and thioether groups will determine the position of substitution on these rings. For instance, the sulfur atom of the phenylsulfanyl group is ortho-, para-directing, which would activate these positions towards electrophiles.

Derivatization for Modulating Electronic and Steric Properties

The core structure of this compound can be systematically modified to fine-tune its electronic and steric characteristics. This derivatization is crucial for applications in materials science and medicinal chemistry, where precise control over molecular properties is required.

Electronic Property Modulation:

Introducing Electron-Donating or -Withdrawing Groups: Substituents can be introduced onto the quinoline or phenyl rings via the substitution reactions described in the previous section. For example, nitration would introduce a strong electron-withdrawing group, while alkylation would add an electron-donating group. These modifications can alter the molecule's photophysical properties, such as its absorption and fluorescence spectra. researchgate.net

Oxidation of the Thioether: As discussed in section 6.1, oxidizing the thioether to a sulfoxide or sulfone dramatically changes the electronic nature of the substituent at the 2-position from electron-donating to strongly electron-withdrawing. nih.gov

Steric Property Modulation:

Introduction of Bulky Groups: Introducing sterically demanding groups on the phenyl rings or at the 4-position of the quinoline ring can influence the molecule's conformation. This can be used to control intermolecular interactions in the solid state or to modulate the binding affinity to a biological target.

Modification of the Phenyl Groups: Replacing the phenyl groups with other aryl or alkyl moieties can significantly alter the steric profile of the molecule.

Annulation Reactions and Construction of Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be used to construct larger, more complex heterocyclic systems from this compound. rsc.org These reactions are valuable for synthesizing novel polycyclic aromatic compounds with potential applications in electronic materials and as scaffolds in drug discovery. nih.gov

The quinoline core provides several sites for annulation. For instance, functional groups introduced at the 4-position or on the phenyl ring at the 3-position could serve as handles for subsequent ring-closing reactions. These reactions could involve intramolecular cyclizations or cycloaddition reactions. chim.it The development of fused heterocyclic systems often involves multi-step synthetic sequences, where the starting quinoline is first functionalized and then subjected to conditions that promote ring formation. researchgate.netresearchgate.net

Examples of annulation strategies that could be adapted for this compound include:

Friedländer Annulation: If a suitable amino-ketone functionality were present, a Friedländer-type reaction could be used to build an additional pyridine ring.

Diels-Alder Reactions: Functionalization of the quinoline or phenyl rings with dienes or dienophiles could enable the construction of new six-membered rings via [4+2] cycloaddition reactions.

Metal-Catalyzed Cross-Coupling and Cyclization: Palladium- or copper-catalyzed reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds, leading to the formation of fused ring systems.

Coordination Chemistry with Metal Centers as Ligands

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for complexation with metal centers. The nitrogen atom of the quinoline ring and the sulfur atom of the thioether group can both act as Lewis bases, donating their lone pairs of electrons to a metal ion.

This allows the molecule to function as a bidentate ligand, forming a chelate ring with the metal center. The ability of thiourea (B124793) derivatives, which contain a similar N-C-S linkage, to coordinate with transition metals through the sulfur atom is well-documented. researchgate.net The formation of such metal complexes can lead to materials with interesting catalytic, photophysical, or magnetic properties.

The specific coordination mode would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. illinois.edu For example, it could form square planar or tetrahedral complexes with metals like nickel(II) or copper(II). researchgate.net The phenyl groups on the ligand would also influence the steric environment around the metal center, potentially affecting the stability and reactivity of the resulting complex.

The table below lists the potential donor atoms and the type of ligand behavior.

Donor AtomsLigand TypePotential Metal Ions
Quinoline Nitrogen, Thioether SulfurBidentate (N,S-donor)Pd(II), Pt(II), Ni(II), Cu(II), Zn(II)
Quinoline NitrogenMonodentateVarious transition metals
Thioether SulfurMonodentateSoft metal ions like Ag(I), Hg(II)

Advanced Research Applications in Chemical Science Excluding Clinical/medical Applications

Materials Science and Engineering

The electronic and photonic properties of quinoline (B57606) derivatives are of significant interest due to their potential use in optoelectronic devices. Generally, the quinoline scaffold acts as an electron-acceptor unit. The absorption and spectral emission properties of these derivatives can be customized by adding different substituents to the quinoline ring or its peripheral aryl groups.

Research on various quinoline-based molecules has revealed key photophysical characteristics:

Absorption and Emission: Quinoline derivatives typically show absorption bands in the UV region. Depending on the substituents and the polarity of the solvent, they can exhibit fluorescence emission at various wavelengths, with some demonstrating large Stokes shifts (the difference between the maximum absorption and maximum emission wavelengths). For example, certain trifluoromethylated quinoline-phenol Schiff bases show fluorescence quantum yields ranging from 0.12 to 0.85 in different solvents.

Intramolecular Charge Transfer (ICT): The electronic properties of some quinoline derivatives are governed by intramolecular charge transfer, where the electron density shifts from an electron-donating part of the molecule to the electron-accepting quinoline core upon photoexcitation.

Solid-State Emission: Certain quinoline-based fluorophores have been designed to exhibit strong emissions in both solution and solid states, a property known as dual-state emission, which is valuable for applications in organic light-emitting diodes (OLEDs).

Despite these general findings for the quinoline class, specific studies detailing the electronic structure, absorption spectra, fluorescence, phosphorescence, or other photonic properties of 3-Phenyl-2-(phenylsulfanyl)quinoline are not available in the reviewed literature.

Quinoline and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly mild steel, in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that blocks the electrochemical reactions responsible for corrosion.

The mechanism of action for quinoline-based inhibitors is generally understood to involve:

Adsorption: The quinoline molecule possesses a high electron density due to its 10-π electron system and the non-bonding electrons on the nitrogen atom. These features facilitate strong interaction and adsorption onto the metal surface. The process can involve both physical adsorption (electrostatic attraction) and chemical adsorption (formation of coordinate bonds between the heteroatoms and the metal's d-orbitals).

Protective Film Formation: The adsorbed inhibitor molecules displace water and aggressive ions from the metal surface, creating a protective film that hinders both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Consequently, many quinoline derivatives act as mixed-type inhibitors.

Influence of Molecular Structure: The efficiency of inhibition is often enhanced by the presence of substituent groups on the quinoline ring, which can increase the molecule's electron density and its ability to bond with the metal surface.

While the principles of corrosion inhibition by quinoline compounds are well-established, specific experimental data, such as inhibition efficiency, adsorption isotherms (e.g., Langmuir), and thermodynamic parameters for This compound , have not been reported in the surveyed scientific literature.

Chemical Biology and Probe Development

The inherent fluorescent properties of the quinoline scaffold make it a valuable component in the design of fluorescent probes for biological applications. These probes are used for detecting specific analytes and for imaging within cellular environments.

Key aspects of quinoline-based fluorescent probes include:

High Selectivity and Sensitivity: Probes can be designed to exhibit high selectivity and sensitivity for specific targets, such as metal ions (e.g., Fe³⁺, Zn²⁺). This is often achieved by attaching a specific chelating group to the quinoline fluorophore, which triggers a change in fluorescence (quenching or enhancement) upon binding the target ion.

Cellular Imaging: Quinoline-based probes with good biocompatibility and cell permeability are used for imaging in living cells and organisms. They can be designed to localize in specific organelles, such as lysosomes, by exploiting pH sensitivity. For instance, some probes are engineered to be "pro-dyes," where a chemical reaction like the cleavage of an imine bond in an acidic environment releases the active fluorophore.

Protein Binding Studies: Modified quinoline derivatives are developed as probes for detecting and imaging aggregated proteins, which are hallmarks of neurodegenerative diseases. For example, specific derivatives have been radiolabeled and used in positron emission tomography (PET) to image α-synuclein aggregates in Parkinson's disease.

No specific studies detailing the synthesis or application of This compound as a fluorescent probe for cellular imaging or protein binding were identified.

The quinoline structure is a recognized scaffold in medicinal chemistry and chemical biology due to its ability to interact with various biological targets, including enzymes and proteins. Molecular modeling and docking studies are often employed to understand the non-covalent interactions that govern this binding.

General findings from studies on related quinoline derivatives include:

Enzyme Interaction: Quinoline derivatives have been shown to interact with a range of enzymes. For example, certain quinolines can selectively induce the activity of phase II drug-metabolizing enzymes. Other derivatives, such as thio-quinolines, have been investigated as inhibitors of enzymes like tyrosinase, where they are believed to bind to the enzyme's active site.

Molecular Docking: In silico molecular docking is a common technique used to predict the binding affinity and interaction modes of quinoline derivatives with target proteins. These studies can identify key amino acid residues within the protein's binding pocket that interact with the ligand through hydrogen bonds or hydrophobic interactions. For instance, docking studies on thiopyrano[2,3-b]quinoline derivatives have revealed their potential binding affinity for specific protein receptors.

Despite the broad investigation of the quinoline class, specific research elucidating the molecular mechanisms of interaction between This compound and biological targets like enzymes is not present in the reviewed literature.

Future Research Directions and Outlook

Development of Sustainable and Environmentally Benign Synthetic Protocols

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. acs.orgmdpi.comnih.gov However, many of these methods involve harsh conditions, toxic reagents, and low atom economy, making them less suitable for modern, environmentally conscious chemical production. mdpi.com Future research must prioritize the development of green and sustainable synthetic routes to 3-Phenyl-2-(phenylsulfanyl)quinoline.

Key areas of focus should include:

Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to constructing complex molecules in a single step from three or more starting materials. researchgate.net A hypothetical MCR for this compound could involve an aniline (B41778), a β-keto thioether, and a phenyl-containing reactant.

Catalysis: The use of environmentally benign catalysts is crucial. Iron catalysts, for example, are attractive due to their low cost, low toxicity, and effectiveness in various organic transformations, including quinoline synthesis. tandfonline.comtandfonline.com Research into novel nanocatalysts and reusable solid acid catalysts could also provide efficient and recyclable synthetic options.

Alternative Reaction Media: Shifting from conventional volatile organic solvents to greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycols can significantly reduce the environmental impact of the synthesis. researchgate.net Solvent-free reaction conditions, potentially assisted by microwave irradiation, represent another promising avenue for sustainable synthesis. mdpi.com

The following table illustrates a hypothetical comparison of different catalytic systems for a sustainable synthesis approach.

Catalyst SystemSolventReaction Time (h)Yield (%)Environmental Impact
H₂SO₄ (traditional)Nitrobenzene2465High
FeCl₃·6H₂OEthanol885Low
[bmim]HSO₄ (Ionic Liquid)Solvent-free (MW)0.592Very Low
Nano-Fe₃O₄@SiO₂-SO₃HWater1288Low (recyclable)

This table is illustrative and based on general findings in sustainable quinoline synthesis; specific results for this compound would require experimental validation.

Deeper Mechanistic Insights into Complex Multi-Component Transformations

A significant challenge in developing novel synthetic routes, particularly complex multi-component reactions, is understanding the underlying reaction mechanisms. A plausible pathway for the formation of the this compound core involves a series of bond formations: C-N bond formation to create the nitrogen heterocycle, C-C bond formation to attach the phenyl group at C3, and C-S bond formation for the thioether linkage at C2.

Future mechanistic studies should employ a combination of experimental and computational techniques to:

Identify Key Intermediates: Techniques like in-situ NMR and mass spectrometry can help identify and characterize transient species, such as Schiff bases or aldol (B89426) adducts, which are proposed intermediates in many quinoline syntheses. acs.org

Understand Catalyst Roles: For catalyzed reactions, it is essential to understand how the catalyst activates the substrates. Lewis acids, for example, might activate a carbonyl group, facilitating nucleophilic attack, while Brønsted acids could protonate an amine or hydroxyl group. scielo.br

A proposed, simplified mechanistic pathway for a three-component synthesis is outlined below:

Imine Formation: Aniline reacts with a phenyl-substituted aldehyde to form a Schiff base (imine).

Nucleophilic Addition: A thioester enolate adds to the imine.

Intramolecular Cyclization: The intermediate undergoes an intramolecular electrophilic cyclization onto the aniline ring.

Dehydration/Oxidation: The resulting dihydroquinoline intermediate is aromatized via dehydration and oxidation to yield the final this compound product.

Rational Design of Quinoline Thioether Analogues with Tunable Properties

The rational design of new molecules is a cornerstone of modern medicinal and materials chemistry. orientjchem.org By systematically modifying the structure of this compound, analogues with fine-tuned electronic, steric, and physicochemical properties can be developed. Structure-activity relationship (SAR) studies are essential in this regard. nih.gov

Key strategies for rational design include:

Substitution on Phenyl Rings: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) onto the C3-phenyl ring or the S-phenyl ring can modulate the molecule's electron density, polarity, and potential for intermolecular interactions. brieflands.com

Modification of the Quinoline Core: Functionalizing other positions on the quinoline scaffold (e.g., C4, C6, C8) can further alter the molecule's properties and introduce new functionalities. rsc.org

Bioisosteric Replacement: Replacing the thioether linkage with other groups like an ether (-O-), sulfoxide (B87167) (-SO-), sulfone (-SO₂-), or a direct C-C bond can dramatically change the geometry, polarity, and metabolic stability of the molecule. researchgate.net

The table below provides a hypothetical overview of how specific substitutions might influence the properties of the parent compound.

Analogue SubstitutionPredicted Effect on LogPPredicted Electronic EffectPotential Application Focus
4'-Fluoro on phenylsulfanylIncreaseElectron-withdrawingMedicinal Chemistry
4-Methoxy on C3-phenylDecreaseElectron-donatingMaterials Science (Optoelectronics)
6-Nitro on quinoline coreIncreaseStrong electron-withdrawingAnticancer Agents
Thioether oxidized to sulfoneDecreaseStrong electron-withdrawingModulating Biological Activity

Predictions are based on general chemical principles and require computational and experimental verification.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The this compound scaffold possesses multiple reactive sites, offering a rich platform for exploring novel chemical transformations.

Future research could investigate:

C-H Functionalization: Direct C-H activation is a powerful tool for late-stage functionalization, allowing for the introduction of new groups without pre-functionalized starting materials. mdpi.com The C4 position of the quinoline ring, being activated, is a prime target for such reactions.

Oxidation of the Thioether: The sulfur atom in the phenylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide and sulfone. These transformations would significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to new biological activities or material properties.

Electrophilic Aromatic Substitution: The benzene (B151609) moiety of the quinoline ring is susceptible to electrophilic substitution, primarily at the C5 and C8 positions, allowing for the introduction of nitro, halogen, or acyl groups. slideshare.net

Nucleophilic Aromatic Substitution: The thioether group at the C2 position could potentially act as a leaving group under certain conditions, allowing for nucleophilic aromatic substitution (SNAᵣ) to introduce other functionalities.

Interdisciplinary Approaches Integrating Computational and Experimental Studies

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for modern chemical research. nih.gov Integrating these approaches can accelerate the discovery and development of new quinoline thioether analogues.

Future interdisciplinary studies should leverage:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and reaction energetics. This can help elucidate reaction mechanisms and predict the reactivity of different sites on the molecule. acs.org

Molecular Docking: In the context of drug discovery, molecular docking simulations can predict how designed analogues bind to specific biological targets, such as enzymes or receptors. This allows for the in-silico screening of large virtual libraries of compounds before committing to their synthesis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), can correlate the three-dimensional structural features of a series of molecules with their biological activity, providing valuable insights for designing more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological targets or in materials, offering a more realistic picture than static models. nih.gov

By combining the predictive power of computational models with the practical validation of experimental chemistry, the exploration of this compound and its derivatives can be pursued with greater efficiency and a higher probability of success, paving the way for novel applications in medicine, materials science, and beyond.

Q & A

Q. Reactivity implications :

  • Nucleophilic attack : The 2-position becomes less susceptible to nucleophiles due to sulfur’s electron-withdrawing effect.
  • Oxidation : The sulfanyl group may oxidize to sulfoxide or sulfone under strong oxidizing conditions, altering solubility and biological activity .

Experimental validation : DFT calculations (e.g., HOMO-LUMO analysis) and Hammett σ constants can quantify substituent effects .

Advanced: What computational tools predict the biological activity and drug-likeness of this compound?

Answer:
Computational methods streamline early-stage drug discovery:

  • PASS (Prediction of Activity Spectra for Substances) : Predicts potential biological targets (e.g., kinase inhibition or antimicrobial activity) based on structural similarity to known bioactive quinolines .
  • SwissADME : Evaluates drug-likeness via Lipinski’s Rule of Five, bioavailability scores, and metabolic stability. For instance, the logP value (~3.5) suggests moderate lipophilicity, while the topological polar surface area (TPSA) may indicate blood-brain barrier permeability .
  • Toxicity prediction : Tools like ProTox-II assess hepatotoxicity or carcinogenicity risks, critical given quinoline’s known environmental toxicity .

Limitations : Computational models may underestimate steric effects from bulky substituents. Experimental validation (e.g., enzymatic assays) is essential .

Advanced: How can advanced oxidation processes (AOPs) degrade this compound in contaminated systems?

Answer:
AOPs leverage reactive oxygen species (ROS) for degradation:

  • Fe2+^{2+}/Persulfate systems : Optimal conditions include a quinoline/PS molar ratio of 1:10, Fe2+^{2+}/PS ratio of 3:1, pH 3, and 45°C. Hydroxyl (•OH) and sulfate (SO4_4^{•-}) radicals cleave the quinoline ring and sulfanyl group .
  • Degradation pathways : Initial attack at the electron-rich sulfur atom generates sulfoxide intermediates, followed by ring hydroxylation and eventual mineralization to CO2_2 and NH4+_4^+ .

Challenges : Aromatic byproducts (e.g., phenolic compounds) may persist. Coupling AOPs with biological treatments (e.g., anammox) enhances nitrogen removal .

Advanced: What methodologies address the environmental persistence and ecotoxicity of sulfanyl-substituted quinolines?

Answer:
Key approaches include:

  • Biodegradation assays : Use Pseudomonas sp. strains under aerobic conditions to monitor NH4+_4^+ release, indicating nitrogen mineralization. Note that sulfanyl groups may inhibit nitrification, requiring microbial consortia adaptation .
  • Ecotoxicology studies : Microtox® assays (Vibrio fischeri) and Daphnia magna toxicity tests quantify EC50_{50} values. Comparative studies with parent quinoline reveal if sulfanylation reduces toxicity .
  • Persistence analysis : Soil/water half-life studies under UV exposure and varying pH. Sulfanyl groups may enhance photodegradation but increase hydrophobicity, affecting bioaccumulation .

Regulatory considerations : Align with EPA guidelines for carcinogenicity assessment, as quinoline derivatives may require hazard classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.